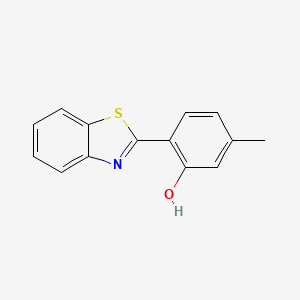

2-(2-Benzothiazolyl)-5-methylphenol

Description

Contextualization of Benzothiazole-Phenol Derivatives in Heterocyclic Chemistry

Benzothiazole (B30560) derivatives are a prominent class of sulfur-nitrogen heterocyclic compounds that play a crucial role in the chemical industry and are integral to numerous fields of modern science. mdpi.com The 2-phenylbenzothiazole (B1203474) (pbt) fragment, in particular, is a vital chromophore, and its derivatives are extensively used as foundational components in the development of functional materials. mdpi.com The synthesis of these compounds can be achieved through various methods, including the condensation of ortho-aminobenzenethiols with carboxylic acid derivatives. nih.govorganic-chemistry.org The incorporation of a phenol (B47542) group into the benzothiazole structure introduces additional functionalities and potential for diverse chemical interactions.

Significance of the 2-(2-Benzothiazolyl)-5-methylphenol Scaffold

The specific scaffold of this compound, with its defined substitution pattern, gives rise to distinct photophysical and photochemical properties. ontosight.ai These characteristics are central to its investigation for applications in luminescent materials and fluorescent probes. ontosight.ai The molecule's structure allows for potential intramolecular proton transfer, a phenomenon that can influence its fluorescence and makes it a candidate for sensory applications.

Current Research Frontiers and Interdisciplinary Relevance

Current research on this compound and its derivatives is actively exploring their utility in several advanced applications. Due to their fluorescence properties, these compounds are being investigated as fluorescent probes for biological imaging, which could enable the visualization of cellular components and processes. ontosight.ai Furthermore, their unique optical characteristics make them promising candidates for the development of sensitive detection systems for various analytes. ontosight.ai The versatility of the benzothiazole core continues to open new avenues for research, including recent explorations into photocatalysis. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56048-54-5 |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Boiling Point (Predicted) | 410.6±55.0 °C |

| Density (Predicted) | 1.295±0.06 g/cm³ |

| pKa (Predicted) | 8.18±0.35 |

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Table 2: Spectroscopic Data Reference

| Spectroscopic Technique | Availability |

| IR Spectrum | Available |

| Mass Spectrum (Electron Ionization) | Available |

Spectroscopic data for the related compound 2-(2-Benzothiazolyl)phenol is available, providing a reference for the core structure. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILRSGGQTSJRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292542 | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56048-54-5 | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56048-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Benzothiazolyl 5 Methylphenol and Its Analogues

Established Synthetic Routes for Benzothiazole (B30560) Derivatives

The foundational methods for constructing the benzothiazole ring have been refined over decades, providing reliable, albeit sometimes harsh, pathways to these molecules.

The most prevalent and traditional method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol (B119425) with a compound containing a carbonyl or cyano group. mdpi.com This reaction typically proceeds through the nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic benzothiazole ring. ekb.eg

A common approach involves reacting 2-aminothiophenol with various aldehydes, carboxylic acids, or their derivatives like acyl chlorides. mdpi.comekb.eg For instance, the reaction of 2-aminothiophenol with carboxylic acids often requires high temperatures and the presence of a dehydrating agent such as polyphosphoric acid (PPA). One specific method involves the condensation of 2-aminobenzenethiol with 4-aminobenzoic acid in PPA at temperatures as high as 220°C. nih.govnih.gov Similarly, reacting 2-aminothiophenol with chloroacetic acid requires heating to 140°C. nih.gov These conditions, while effective, highlight the often-demanding nature of early synthetic routes. The general mechanism involves the formation of an intermediate which then undergoes cyclization and oxidation to yield the final benzothiazole product. ekb.eg

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | Toluene, 110°C, reflux | 2-Arylbenzothiazoles | N/A | mdpi.com |

| 2-Aminothiophenol | 4-Aminobenzoic Acid | PPA, 220°C, 3 h | 2-(p-Aminophenyl)benzothiazole | 50-60% | nih.gov |

| 2-Aminothiophenol | Chloroacetic Acid | MeSO₃H/SiO₂, 140°C, 2.5 h | 2-Chloromethylbenzothiazole | 92% | nih.gov |

| 2-Aminothiophenol | Aromatic Carboxylic Acids | Triphenyl phosphite (B83602) (TPP), TBAB | 2-Substituted Benzothiazoles | 60-87% | nih.gov |

| 2-Aminothiophenol | Benzaldehyde | Air/DMSO, no catalyst | 2-Phenylbenzothiazole (B1203474) | Good to Excellent | organic-chemistry.org |

To mitigate the harsh conditions required by traditional condensation reactions, a wide array of catalytic systems has been developed. These catalysts improve reaction rates, increase yields, and allow for milder reaction conditions. Catalysts can range from simple acids and bases to complex transition metal systems. mdpi.com

For example, a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) can effectively catalyze the condensation of 2-aminothiophenol with aldehydes at room temperature, producing excellent yields in about an hour. mdpi.commdpi.com Metal catalysts, particularly those based on copper (Cu) and palladium (Pd), are also widely used. mdpi.com Copper-catalyzed methods can facilitate the condensation of 2-aminobenzenethiols with nitriles. mdpi.comorganic-chemistry.org Iodine has also been shown to be a mild and effective catalyst for the one-pot reaction of 2-aminothiophenol with aromatic aldehydes under solvent-free conditions. tandfonline.com

Table 2: Catalytic Systems in Benzothiazole Synthesis

| Reactants | Catalyst/Oxidant | Solvent/Conditions | Key Advantages | Yield | Reference |

| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol, Room Temp, 1 h | Short reaction time, excellent yields | 85-94% | mdpi.commdpi.com |

| 2-Aminobenzenethiols, Nitriles | Copper (Cu) | N/A | Wide substrate scope | Excellent | mdpi.comorganic-chemistry.org |

| 2-Aminothiophenol, Aldehydes | Molecular Iodine (I₂) | Solvent-free, Room Temp | Mild, efficient, short time | up to 92% | tandfonline.com |

| 2-Aminothiophenol, Benzaldehydes | Sulfated tungstate (B81510) (ST) | Solvent-free, Ultrasound | Green catalyst, excellent yields | 90-98% | mdpi.com |

| o-Iodothiobenzanilides | Pd/C | Room Temperature | Ligand-free, additive-free, mild | High | organic-chemistry.org |

Novel Synthetic Strategies for 2-(2-Benzothiazolyl)-5-methylphenol and Related Structures

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing environmental impact, and simplifying procedures for the synthesis of benzothiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org This technology dramatically reduces reaction times, often from hours to minutes, while improving product purity and yields. semanticscholar.orgtandfonline.com The synthesis of benzothiazoles via the condensation of 2-aminothiophenol with aldehydes has been successfully adapted to microwave irradiation. researchgate.net These reactions can be performed under solvent-free conditions or in green solvents like glycerol, which enhances the environmental friendliness of the protocol. tandfonline.comresearchgate.net For example, a rapid synthesis of 2-arylbenzothiazoles was achieved by reacting 2-aminothiophenol and aldehydes using waste curd water as a catalytic solvent under microwave irradiation. tandfonline.com

Table 3: Microwave-Assisted Synthesis of Benzothiazoles

| Reactants | Solvent/Catalyst | Power/Time | Key Advantages | Yield | Reference |

| 2-Amino-6-subst. benzothiazole, Benzaldehyde | Anhydrous Ethanol | 160 W, 1-1.5 min | Rapid reaction, improved yield | N/A | semanticscholar.org |

| 2-Aminothiophenol, Aldehydes | Glycerol (solvent), no catalyst | CEM-focused microwave | Green solvent, catalyst-free | Good | researchgate.net |

| 2-Aminothiophenol, Aldehydes | Waste Curd Water | Microwave irradiation | Use of waste product, green | N/A | tandfonline.com |

| 2-Aminothiophenol, Aldehydes | Iodine (catalyst) | Microwave, solvent-free | Rapid, efficient | Good to Excellent | tandfonline.com |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolating intermediates. jocpr.com This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. Several one-pot methods for benzothiazole synthesis have been developed. A notable example is a tandem reaction where benzyl (B1604629) halides react with o-aminobenzenethiol in DMSO to produce benzothiazoles in high yields without an external oxidant. organic-chemistry.org The mechanism involves the in-situ generation of an aldehyde from the benzyl halide, which then reacts with the aminothiophenol. organic-chemistry.org Another innovative MCR involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur to form 2-substituted benzothiazoles under catalyst-free conditions. nih.gov

The application of green chemistry principles to benzothiazole synthesis aims to reduce the environmental footprint of chemical processes. nih.gov Key strategies include the use of water as a solvent, the development of recyclable catalysts, performing reactions under solvent-free conditions, and employing alternative energy sources. researchgate.netrsc.org An efficient, one-step synthesis of benzothiazole-2-thiols has been achieved by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, a metal-free process with excellent yields. rsc.org Another green approach utilizes CO₂-alcohol systems, where CO₂ reacts with methanol (B129727) to form an in-situ acidic catalyst for the condensation reaction. ekb.egresearchgate.net Furthermore, electrochemical methods have been developed for the intramolecular C-S bond formation to create benzothiazoles, which avoids the need for external chemical oxidants. rsc.org

Mechanistic Investigations of Formation Reactions

The formation of the 2-(aryl)benzothiazole scaffold, the core of this compound, is typically achieved through the condensation of 2-aminothiophenol with a carboxylic acid or its derivative. This process, while seemingly straightforward, involves key intermediates and is governed by specific reaction conditions.

Proposed Reaction Mechanisms and Elucidation of Intermediates

The most common method for synthesizing 2-(2-hydroxyphenyl)benzothiazoles involves the condensation of 2-aminothiophenol with a substituted salicylic (B10762653) acid, such as 4-methylsalicylic acid for the title compound. The reaction is frequently carried out in the presence of a dehydrating agent and catalyst like polyphosphoric acid (PPA).

The proposed mechanism when using a carboxylic acid in PPA involves several key steps researchgate.net:

Amide Formation : The initial step is the reaction between the amino group of 2-aminothiophenol and the carboxylic acid to form an N-(2-mercaptophenyl)amide intermediate.

Intramolecular Cyclization : The lone pair of electrons on the sulfur atom (thiol group) then performs a nucleophilic attack on the carbonyl carbon of the amide.

Dehydration : This attack forms a cyclic intermediate, which subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzothiazole ring.

An alternative pathway exists when an aldehyde, such as salicylaldehyde (B1680747), is used instead of a carboxylic acid. In this case, the reaction may initially form a benzothiazoline (B1199338) intermediate lookchem.com. This non-aromatic heterocyclic compound is then oxidized to the final benzothiazole product. The formation of the benzothiazoline from salicylaldehyde and o-aminobenzenethiol was a subject of early chemical debate, with later work supporting its existence as a key intermediate that requires a subsequent oxidation step to yield the thiazole (B1198619) lookchem.com.

When aldehydes are used more generally, the mechanism proceeds through the formation of a Schiff base (an imine) intermediate, which then undergoes intramolecular cyclization and oxidative aromatization to yield the 2-substituted benzothiazole mdpi.commdpi.com.

Kinetic and Thermodynamic Considerations in Compound Formation

The synthesis of 2-substituted benzothiazoles is significantly influenced by kinetic and thermodynamic factors, which are controlled by the choice of reactants, catalysts, and reaction conditions.

Reaction Conditions:

Temperature and Time: Traditional methods using PPA often require high temperatures, ranging from 140°C to 250°C, with reaction times of several hours to drive the dehydration and cyclization to completion nih.govmdpi.com. For instance, the condensation of 2-aminothiophenol with p-nitrobenzoic acid in PPA is conducted at 150°C for 1 hour nih.gov.

Catalysis: A wide array of catalysts has been developed to improve reaction kinetics. Acid catalysts are common, but metal catalysts and even biocatalysts are employed to enhance efficiency mdpi.comnih.gov. The use of L-proline as a catalyst under microwave irradiation represents a green and efficient method, significantly reducing reaction times tku.edu.tw.

Microwave Irradiation: This technique has been shown to dramatically accelerate the reaction, with some syntheses achieving high yields in as little as 4 to 8 minutes, highlighting a significant kinetic advantage over conventional heating mdpi.commdpi.com.

Substituent Effects: The electronic nature of substituents on the reactants can influence the reaction rate and yield. In the synthesis of 2-arylbenzothiazoles from aldehydes, substrates bearing electron-withdrawing groups (EWG) have been observed to produce excellent yields, often comparable to or even better than those with electron-donating groups (EDG) mdpi.com. This suggests that the nucleophilic attack on the aldehyde's carbonyl carbon is a crucial, and often rate-determining, step. However, many modern catalytic systems show broad compatibility with both EWGs and EDGs mdpi.com.

Derivatization Strategies for Enhancing Molecular Complexity

The foundational this compound structure serves as a versatile scaffold for creating more complex molecules with tailored properties through various derivatization strategies.

Schiff Base Formation and Modification

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone google.com. Benzothiazole derivatives containing a primary amino group, such as 2-aminobenzothiazole (B30445) analogues, are common starting materials for forming Schiff bases. These reactions are valuable for introducing a wide variety of substituents onto the benzothiazole core.

The general synthesis involves refluxing an ethanolic solution of a benzothiazole amine with an appropriate aldehyde mdpi.com. Aromatic aldehydes are often used as they form stable, conjugated Schiff bases mdpi.com. The resulting products are typically crystalline solids that can be purified by recrystallization.

The table below summarizes the synthesis of representative benzothiazole Schiff bases, showcasing the typical reaction conditions and characterization data.

| Product Name | Reactants | Solvent | Conditions | M.P. (°C) | Key Spectroscopic Data (IR, cm⁻¹) | Ref |

| N-(2-chlorobenzylidene)-5-ethoxybenzo[d]thiazol-2-amine | 2-chlorobenzaldehyde, 6-ethoxybenzo[d]thiazol-2-amine | Ethanol | Heat for 2 hours | 190 | 1603 (C=N) | mdpi.com |

| 5-bromo-2-(((5-ethoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | 4-bromo-2-hydroxybenzaldehyde, 6-ethoxybenzo[d]thiazol-2-amine | Ethanol | Heat for 2 hours | 180 | 1639 (C=N), 3631 (Ar-OH) | mdpi.com |

| (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol | 8-hydroxyquinoline-2-carbaldehyde, 2-hydrazinylbenzo[d]thiazole | Not specified | Not specified | Not specified | Not specified | researchgate.net |

These Schiff bases are not merely structural extensions; the imine bond itself can be a site for further modification, or it can act as a chelating site for metal ions, leading to the formation of complex coordination compounds mdpi.com.

Bioconjugation and Hybrid Molecule Synthesis

To enhance biological activity or introduce new functionalities, the benzothiazole nucleus is often combined with other bioactive molecules or biomolecules, a strategy known as molecular hybridization or bioconjugation.

Hybrid Molecules: This approach involves covalently linking the benzothiazole scaffold to other heterocyclic systems or functional groups. The goal is to create a new chemical entity with potentially synergistic or enhanced properties. For example, new hybrid molecules have been synthesized by linking 2-aminobenzothiazole to moieties such as thiazolidine-2,4-dione and cyanothiouracil. These hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for anticancer applications doaj.org. The synthesis often involves multi-step reactions, such as adding a chloride derivative to a solution of the appropriate salt in DMF and refluxing the mixture overnight doaj.org.

Bioconjugation: Bioconjugation involves attaching the benzothiazole core to biological molecules like amino acids or peptides. This can improve biocompatibility, alter solubility, or target specific biological pathways. An efficient method for the solid-phase synthesis of 2-benzothiazolyl C-terminal modified amino acids and peptides has been developed. This strategy combines the pharmacologically significant benzothiazole group with the structural advantages of amino acids, opening avenues for new bioactive compounds researchgate.net. The synthesis allows for the introduction of an aminobenzoic acid scaffold onto a resin, followed by peptide coupling and final cyclization to form the benzothiazole ring system attached to the amino acid or peptide researchgate.net.

Computational and Theoretical Chemistry Studies of 2 2 Benzothiazolyl 5 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of 2-(2-benzothiazolyl)-5-methylphenol and its derivatives.

Density Functional Theory (DFT) Applications in Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. nih.govnih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often used with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govsemanticscholar.org

Geometry optimization calculations using DFT determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For benzothiazole (B30560) derivatives, these calculations help in understanding the planarity of the molecule and the nature of intramolecular hydrogen bonds, such as the one that can form between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring. iaea.org The optimized geometric parameters, including bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. semanticscholar.org

Table 1: Selected Optimized Geometrical Parameters of a Benzothiazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| O-H | 0.99 |

| C-O | 1.35 |

| C-N | 1.38 |

| C=N | 1.31 |

| C-S | 1.76 |

| O-H···N | 1.85 |

| C-O-H | 105.0 |

| C-N-C | 108.5 |

Note: This data is representative and based on DFT calculations of similar benzothiazole structures. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. libretexts.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A smaller energy gap suggests higher reactivity and lower stability. scirp.org

For this compound, FMO analysis helps predict its reactivity in various chemical processes. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many benzothiazole derivatives, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed over the benzothiazole moiety. nih.gov This distribution is key to understanding their antioxidant properties and role in charge transfer processes. nih.govscirp.org

Table 2: FMO Energies and Related Parameters for a Benzothiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and derived from DFT calculations on related compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govscispace.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack, while blue areas represent positive potential, corresponding to electron-poor regions prone to nucleophilic attack. nih.govresearchgate.net Green and yellow regions denote intermediate potentials. researchgate.net

In the context of this compound, the MEP map would likely show a negative potential (red) around the phenolic oxygen and the nitrogen atom of the benzothiazole ring, highlighting them as primary sites for electrophilic interactions. scirp.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. scirp.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in biological systems. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic delocalization within a molecule. rsc.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these intramolecular charge transfer (ICT) events. researchgate.net These interactions, often represented as n → σ* or π → π* transitions, are crucial for understanding molecular stability, bond strength, and electronic properties. researchgate.net

For this compound and related compounds, NBO analysis can elucidate the nature of the intramolecular hydrogen bond and the extent of electron delocalization between the phenol and benzothiazole rings. researchgate.net The analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. rsc.org For instance, the interaction between a lone pair (n) on the phenolic oxygen and an antibonding orbital (σ*) of an adjacent bond can be quantified. researchgate.net This information is vital for explaining the compound's photophysical behaviors, such as fluorescence, which are often linked to ICT processes. nih.gov

Theoretical Spectroscopy (UV-Vis, NMR, IR) Calculations for Spectral Interpretation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate and interpret various types of molecular spectra. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π, n → π). scirp.org For this compound, these calculations help to understand its UV-absorbing properties, which are relevant to its application as a UV stabilizer. scirp.org The calculated spectra are often compared with experimental data to confirm the molecular structure and electronic properties. scirp.org

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for 1H and 13C atoms. semanticscholar.org By comparing the calculated chemical shifts with experimental NMR data, the molecular structure can be confirmed. semanticscholar.orgresearchgate.net These calculations provide a detailed assignment of the signals in the experimental spectrum to specific atoms in the molecule. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. iaea.orgnih.gov The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak. This allows for a detailed interpretation of the experimental IR spectrum, helping to identify characteristic functional groups and confirm the molecular structure. iaea.orgnist.gov

Table 3: Comparison of Experimental and Theoretical Data for a Related Benzothiazole Derivative

| Spectral Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| UV-Vis λmax (nm) | 340 | 335 |

| 1H NMR (ppm, -OH) | ~10.5 | ~10.3 |

| IR (cm-1, O-H stretch) | ~3400 | ~3450 |

Note: The presented values are representative and intended for illustrative purposes.

Molecular Dynamics (MD) Simulations

While extensive specific Molecular Dynamics (MD) simulation studies on this compound are not widely available in the provided search results, MD simulations represent a powerful computational technique for studying the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and interactions with other molecules.

For a molecule like this compound, MD simulations could be employed to:

Investigate the stability of the intramolecular hydrogen bond in different solvent environments.

Study the conformational flexibility of the molecule, particularly the rotation around the bond connecting the phenol and benzothiazole rings.

Simulate its interaction with biological macromolecules, such as proteins or DNA, to understand potential binding modes and mechanisms of action.

Explore its aggregation behavior in solution, which is relevant for its application in materials science.

MD simulations, often used in conjunction with quantum chemical calculations, can provide a more complete picture of a molecule's properties and behavior in realistic environments.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-propenesulfenic acid |

| Allyl mercaptan |

| Benzothiazole |

| 2-hydroxybenzothiazole (B105590) |

| 2-aminobenzothiazole (B30445) |

| 2-mercaptobenzothiazole (B37678) |

| 2-(methylthio)benzothiazole |

| 2-(2-Hydroxyphenyl)-1-azaazulene |

| 2-(2-Mercaptophenyl)-1-azaazulene |

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol |

| 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol |

| 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole |

| 5-methoxy-2-(2-pyridyl)thiazole |

| 2-methylbenzimidazole |

| 5-methylbenzimidazole |

| 2-chloro-5-methylphenol |

| 2-ethyl-5-methylphenol |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

| (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol |

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical and biological activity. The molecule consists of a benzothiazole ring system linked to a 5-methylphenol ring. The primary source of conformational flexibility arises from the rotation around the single bond connecting these two aromatic moieties.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the molecule's most stable conformation (the global minimum on the potential energy surface) and to identify other low-energy conformers. The analysis typically involves mapping the potential energy surface by systematically rotating the dihedral angle between the phenol and benzothiazole rings. These calculations reveal the energy barriers between different conformations and the probability of their existence at a given temperature. The inherent flexibility of the molecule is a key factor in its ability to adapt its shape to fit into the binding sites of various biological receptors. nih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule over time, showing how it flexes, bends, and rotates in different environments. nih.gov

Ligand-Induced Conformational Changes in Molecular Systems

When a small molecule like this compound binds to a biological macromolecule, such as a protein, it can induce significant changes in the receptor's three-dimensional structure. nih.gov This phenomenon, known as ligand-induced conformational change, is fundamental to many biological processes, including enzyme regulation and signal transduction. nih.govnih.gov

Solvent Effects on Molecular Behavior and Stability

The surrounding solvent environment can significantly influence the behavior, stability, and photophysical properties of this compound. Theoretical studies on structurally similar 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) derivatives demonstrate the profound impact of solvent polarity. researchgate.net

Using methods like time-dependent density functional theory (TD-DFT), researchers can model how solvents with different polarities affect the molecule's electronic structure and hydrogen bonding characteristics. researchgate.net For a related compound, it was found that nonpolar aprotic solvents tend to enhance the intramolecular hydrogen bond in the first excited state (S1). researchgate.net The choice of solvent, whether aprotic (like acetonitrile) or protic (like water), can determine the pathways for energy dissipation after photoexcitation, such as enabling or disabling processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net These solvent-solute interactions are critical for understanding the compound's fluorescence properties and its stability in different biological and chemical systems. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in rational drug design and in elucidating the molecular basis of a compound's biological activity. nih.gov

Theoretical Prediction of Binding Affinities

A primary goal of molecular docking is to predict the binding affinity between a ligand and its receptor, which is a measure of the strength of their interaction. nih.gov Docking algorithms sample a vast number of possible binding poses and use scoring functions to estimate the binding free energy for each pose. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

In studies involving benzothiazole derivatives and the enzyme lysozyme (B549824), theoretical binding free energy values were calculated and showed excellent similarity with experimentally determined values from techniques like isothermal titration calorimetry (ITC). mdpi.com This correlation validates the predictive power of the computational models. The accuracy of these predictions is crucial, as binding affinity is directly related to a compound's potential efficacy as a drug or inhibitor. nih.gov Advanced approaches may also consider the presence of multiple tautomers or ionization states of the ligand under experimental conditions, which can significantly improve the accuracy of binding affinity predictions. nih.gov

Table 1: Example of Predicted Binding Affinities for Benzothiazole Derivatives with Biological Targets

| Compound/Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |

| Biflavanone | DNA Gyrase Subunit B | -13.1 | Molecular Docking |

| Calomelanol J | DNA Gyrase Subunit B | -12.0 | Molecular Docking |

| Investigated Molecule | Antibacterial Protein | -7.97 | Molecular Docking |

This table presents example data from studies on related compounds to illustrate the output of molecular docking simulations. Data derived from reference researchgate.net.

Identification of Molecular Interaction Sites with Biological Receptors

Beyond predicting affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions can be visualized and analyzed to identify the key amino acid residues in the receptor's binding site that interact with the ligand. mdpi.com

For example, docking studies of a benzothiazole derivative with lysozyme revealed that the primary stabilizing forces are hydrophobic and van der Waals interactions. mdpi.com A crucial interaction identified was a T-shaped π-π stacking between the benzene (B151609) ring of the benzothiazole moiety and the aromatic ring of the tryptophan residue (TRP108) in the lysozyme active site. mdpi.com Other important interactions included conventional hydrogen bonds and π-alkyl interactions with residues like ALA107 and ILE98. mdpi.com Identifying these specific interaction "hot spots" is essential for understanding the mechanism of action and for designing new molecules with improved specificity and affinity. nih.govmdpi.com

Table 2: Key Molecular Interactions between a Benzothiazole (BTS) Derivative and Lysozyme

| Interaction Type | Ligand Moiety | Receptor Residue(s) | Role in Complex Stability |

| π-π Stacking (T-shaped) | Benzene ring of BTS | TRP108 | Major contribution to stabilization |

| Hydrophobic Interactions | BTS molecule | General active site pocket | Predominant stabilizing force |

| Hydrogen Bonding | Heterocyclic atoms of BTS | Polar residues in active site | Contributes to stability |

| π-Alkyl Interactions | Benzothiazole moiety | ALA107, ILE98 | Strong contribution to stability |

This table summarizes findings from a computational analysis of a benzothiazole derivative interacting with lysozyme, as detailed in reference mdpi.com.

Coordination Chemistry and Metal Complexation of 2 2 Benzothiazolyl 5 Methylphenol As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(2-Benzothiazolyl)-5-methylphenol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their composition, structure, and properties.

Transition Metal Complexes (e.g., Co, Ni, Cu, Ru, Mn, Fe, Pd)

A variety of transition metal complexes incorporating benzothiazole-based ligands have been synthesized and studied. While specific studies on this compound are part of a broader research area, the general synthetic routes and characterization methods are applicable.

Cobalt (Co), Nickel (Ni), and Copper (Cu) Complexes: The synthesis of Co(II), Ni(II), and Cu(II) complexes with related benzothiazole-based ligands often involves refluxing the ligand with the corresponding metal chloride or acetate (B1210297) salt in a solvent like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net The resulting complexes are typically characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. nih.gov For instance, the formation of an octahedral geometry around Ni(II) and Co(II) ions and a tetragonal or square-planar geometry for Cu(II) has been reported for similar ligands. nih.govresearchgate.net

Ruthenium (Ru) Complexes: Ruthenium complexes are of particular interest due to their potential applications in catalysis and medicine. nih.govnih.gov The synthesis of Ru(II) and Ru(III) complexes with benzothiazole-derived Schiff base ligands has been achieved, often starting from ruthenium precursors like [RuCl₂(PPh₃)₃]. nih.gov These complexes can exhibit octahedral geometries. biointerfaceresearch.com

Manganese (Mn) Complexes: Manganese(II) complexes with various organic ligands are studied for their magnetic and biological properties. nih.govmdpi.comontosight.ai The synthesis typically involves the reaction of a manganese(II) salt with the ligand, sometimes in the presence of a co-ligand. nih.gov The resulting complexes can feature octahedral coordination environments. nih.gov

Palladium (Pd) Complexes: Palladium(II) complexes with benzothiazole-containing ligands have been synthesized and characterized, often exhibiting square-planar geometries. ias.ac.inias.ac.innih.govresearchgate.net These syntheses can involve the reaction of the ligand with a palladium(II) salt like Na₂PdCl₄ or [Pd(PPh₃)₂Cl₂]. ias.ac.inias.ac.in

Below is an interactive data table summarizing the synthesis of some transition metal complexes with related benzothiazole (B30560) ligands.

| Metal | Ligand System | Synthetic Method | Characterization Techniques | Reference |

| Co(II), Ni(II), Cu(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Reaction with metal salts | Elemental analysis, FT-IR, UV-Vis, Magnetic susceptibility | nih.gov |

| Ru(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Reaction with RuCl₃·2H₂O | Spectroscopic, TGA, Powder XRD, Elemental analysis | biointerfaceresearch.com |

| Mn(II) | Non-steroidal anti-inflammatory drugs with N-donors | Reaction of Mn(II) salt with ligands | Spectroscopic techniques, Single-crystal X-ray crystallography | nih.gov |

| Pd(II) | N,O,S donor benzothiazole based pincer ligand | Refluxing Na₂PdCl₄ with the ligand in acetonitrile | Spectroscopic techniques, X-ray structure analysis | ias.ac.in |

Stereochemical Characterization of Metal-Ligand Adducts (e.g., Octahedral, Square Planar Geometries)

The stereochemistry of metal complexes with this compound and related ligands is a crucial aspect that dictates their physical and chemical properties. The coordination number and the nature of the metal ion and the ligand determine the resulting geometry.

Octahedral Geometry: For many transition metals like Co(II), Ni(II), and Ru(III), an octahedral geometry is commonly observed when coordinated with two tridentate or three bidentate benzothiazole-phenol type ligands. nih.govbiointerfaceresearch.comnih.gov This geometry is often inferred from electronic spectra and magnetic moment data. nih.gov For example, Co(III) and Ru(III) complexes with a benzothiazole-derived imine ligand have been assigned an octahedral geometry based on experimental data. biointerfaceresearch.com Similarly, manganese(II) complexes with related ligands have been shown to possess a distorted octahedral geometry. nih.gov

Square Planar Geometry: For d⁸ metal ions like Pd(II) and Pt(II), a square-planar geometry is typical. ias.ac.inias.ac.in X-ray crystallography has confirmed the square-planar coordination in palladium and platinum complexes with a related 2-(2′-carboxyphenylazo)-4-methylphenol ligand, where the ligand acts as a dianionic tridentate O,N,O-donor. ias.ac.in Similarly, palladium(II) complexes with 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione have been shown to adopt a square planar geometry. researchgate.net

The following table provides examples of stereochemistries observed in metal complexes with related benzothiazole ligands.

| Metal Ion | Ligand Type | Observed Geometry | Characterization Method | Reference |

| Ni(II), Co(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Octahedral | UV-Vis spectra, Magnetic moment | nih.gov |

| Cu(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Tetragonal | UV-Vis spectra, Magnetic moment | nih.gov |

| Co(III), Ru(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Octahedral | Spectroscopic data, Elemental analysis | biointerfaceresearch.com |

| Pd(II), Pt(II) | 2-(2′-carboxyphenylazo)-4-methylphenol | Square Planar | X-ray crystallography | ias.ac.in |

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

A combination of spectroscopic techniques and computational methods provides deep insights into the nature of metal-ligand interactions in complexes of this compound.

Spectroscopic Analysis:

FT-IR Spectroscopy: The coordination of the ligand to the metal ion is often confirmed by shifts in the vibrational frequencies of key functional groups in the FT-IR spectrum. For instance, a shift in the ν(C=N) stretching vibration of the benzothiazole ring and changes in the region of the phenolic O-H stretch are indicative of coordination. nih.govresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the electronic transitions. The appearance of new bands in the visible region upon complexation, often assigned to d-d transitions or metal-to-ligand charge transfer (MLCT) transitions, confirms the coordination. ias.ac.innih.govbiointerfaceresearch.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of metal-ligand bond formation. researchgate.nettandfonline.com

Computational Analysis:

Density Functional Theory (DFT): DFT calculations are a powerful tool to model the geometry of the metal complexes and to understand the electronic structure and the nature of the metal-ligand bonds. tandfonline.commdpi.comresearchgate.net These calculations can predict the optimized geometries, which can be compared with experimental data from X-ray crystallography. tandfonline.com DFT can also be used to calculate vibrational frequencies and electronic transitions, aiding in the interpretation of IR and UV-Vis spectra. tandfonline.commdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer characteristics of the complexes. mdpi.comresearchgate.net

Influence of Coordination on Electronic and Photophysical Properties

The coordination of a metal ion to a benzothiazole-phenol ligand like this compound can significantly alter its electronic and photophysical properties.

The inherent fluorescence of many benzothiazole derivatives can be either enhanced or quenched upon metal complexation. ontosight.ainih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching, is dependent on the nature of the metal ion and the ligand. The coordination can lead to the appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. ias.ac.in These new electronic transitions can influence the photophysical pathways, potentially leading to new emission properties. For instance, the mutual influence of metal ions and a photoactive core can enhance luminescent properties and lead to new attractive effects. nih.gov The introduction of a metal center can also introduce new deactivation pathways for the excited state, such as energy transfer to the metal's d-orbitals, which can affect the fluorescence quantum yield and lifetime.

Molecular Interaction Mechanisms with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Interaction Studies

Research into how small molecules interact with DNA is fundamental for the development of new therapeutic agents. For the benzothiazole (B30560) class of compounds, various derivatives have been shown to bind to DNA through several mechanisms, including intercalation, groove binding, and subsequent cleavage of the DNA strands.

Intercalation Mechanisms and Binding Mode Elucidation

Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction is typically studied using spectroscopic and hydrodynamic methods.

UV-Visible Absorption Spectroscopy: When a compound intercalates into the DNA helix, changes in the electronic absorption spectrum, such as hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift), are often observed. mdpi.comnih.gov These spectral changes are indicative of the close interaction between the compound's aromatic system and the DNA base pairs. For instance, studies on various Schiff base metal complexes containing a benzothiazole moiety have reported such spectral shifts, suggesting an intercalative binding mode. ias.ac.in

Fluorescence Quenching: Fluorescence spectroscopy is a sensitive technique used to probe DNA binding. An intercalating agent can either quench the fluorescence of a DNA probe like ethidium bromide (EB) by displacing it, or its own fluorescence may be quenched or enhanced upon binding to DNA. nih.govnih.govrsc.org The quenching mechanism can provide insights into the nature of the binding. nih.gov For example, the binding of 2-(4-Aminophenyl)benzothiazole to DNA was investigated through fluorescence experiments, which indicated a dynamic quenching process. researchgate.net

Viscometry: Viscosity measurements provide strong evidence for the mode of DNA binding. A classic intercalator, upon insertion between base pairs, causes the DNA helix to lengthen and become more rigid, leading to a significant increase in the viscosity of the DNA solution. nih.gov In contrast, non-intercalative groove binding typically results in a much smaller or no change in viscosity. ut.ac.ir

Groove Binding Modalities

Groove binding involves the fitting of a molecule into the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions. Several benzothiazole derivatives have been identified as minor groove binders. researchgate.net For example, mechanistic studies on the benzothiazole derivative BM3 suggested it was a DNA minor groove-binding agent and not a DNA intercalator. researchgate.net The binding of 2-(4-Aminophenyl)benzothiazole (APB) into the minor groove of DNA was demonstrated through DNA melting tests and viscosity measurements. researchgate.net Molecular docking studies have further supported the potential for various benzothiazole-based compounds to favorably position themselves within the DNA minor groove. researchgate.net

DNA Cleavage Activity and Pathways

Certain benzothiazole derivatives, particularly when complexed with transition metals like copper, can mediate the cleavage of DNA strands. This activity is of significant interest for potential anticancer applications. The cleavage can occur through different pathways:

Hydrolytic Cleavage: In this pathway, the complex promotes the hydrolysis of the phosphodiester backbone of DNA. A study on a copper(II) complex of a ligand structurally similar to the subject compound, 3-acyl 2-(2'hydroxy-5-X phenyl)benzothiazoline, demonstrated hydrolytic cleavage of pBR322 DNA. iosrphr.org This process converted the supercoiled DNA (Form I) into relaxed circular (Form II) and linear (Form III) forms. iosrphr.org

Oxidative Cleavage: This mechanism involves the generation of reactive oxygen species (ROS) by the metal complex in proximity to the DNA, which then attack the deoxyribose sugar or the nucleobases, leading to strand scission. nih.govnih.gov

The efficiency and mechanism of cleavage are highly dependent on the specific ligand and the metal ion involved.

Protein Interaction Studies

The interaction of small molecules with proteins is central to pharmacology. Benzothiazole derivatives have been investigated for their ability to bind to various protein targets, leading to modulation of their function.

Molecular Basis of Protein-Ligand Binding

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. Molecular docking is a computational technique frequently used to predict the binding conformation and affinity of a ligand to a protein's active site. mdpi.comdergipark.org.tr

Key Interactions: Studies on various benzothiazole derivatives binding to proteins like lysozyme (B549824) have revealed the importance of hydrophobic interactions, π-π stacking between the aromatic rings of the ligand and protein residues (e.g., Tryptophan), and conventional hydrogen bonds. nih.gov For example, molecular docking studies of benzothiazole derivatives with targets like the SARS-CoV-2 Mpro and human angiotensin-converting enzyme 2 (ACE2) receptor have been performed to investigate their binding affinity. nih.gov

Binding Affinity: The strength of the interaction is quantified by the binding energy. Docking studies on a Schiff base compound with the GyrB protein in E. coli showed a moderate binding affinity with a binding energy of -4.26 kcal/mol. tandfonline.com

Conformational Changes in Proteins Upon Ligand Binding

The binding of a ligand can induce structural changes in a protein, which can either activate or inhibit its biological function. nih.govnih.gov

Induced Fit: The ligand-binding event can cause the protein to alter its shape to achieve a more stable complex, a concept known as induced fit.

Allosteric Effects: Binding at one site on a protein can induce conformational changes that affect the function at a distant site. Mechanistic studies on a benzothiazole derivative interacting with lysozyme suggested that the ligand could induce propagation of allosteric signals, leading to conformational flexing in the protein's α-helices. nih.gov Such conformational changes are critical for understanding the full biological impact of a ligand. nih.gov

Protein Target Identification and Modulation Strategies for 2-(2-Benzothiazolyl)-5-methylphenol

The identification of specific protein targets is a critical step in elucidating the molecular mechanisms underlying the biological activity of a chemical compound. For this compound, while direct experimental studies on its specific protein interactions are not extensively documented in publicly available literature, a significant body of research on structurally related benzothiazole derivatives provides strong evidence for potential protein targets and strategies for their modulation. The primary putative protein targets identified through an analysis of analogous compounds are Tyrosinase and the Aryl Hydrocarbon Receptor (AhR).

Tyrosinase Inhibition: A Key Interaction

Research has consistently demonstrated that benzothiazole-containing compounds are potent inhibitors of tyrosinase, a key copper-containing enzyme responsible for the rate-limiting steps in melanin biosynthesis. This inhibitory activity is of significant interest in the fields of dermatology and cosmetics for the management of hyperpigmentation disorders.

Mechanism of Inhibition: Studies on 2-arylbenzothiazole derivatives, which share the core structure of this compound, have revealed a competitive inhibition mechanism. google.com These compounds likely bind to the active site of tyrosinase, preventing the access of its natural substrate, L-tyrosine. The hydroxyl group on the phenyl ring, a key feature of this compound, is believed to play a crucial role in coordinating with the copper ions within the enzyme's active site, thereby inhibiting its catalytic activity. google.com

Modulation Strategies: The primary strategy for modulating tyrosinase activity with this compound and its analogs is through direct inhibition. The potency of this inhibition can be modulated by altering the substitution pattern on the phenyl ring. For instance, the number and position of hydroxyl groups can significantly impact the inhibitory constant (Ki). This allows for the rational design of more potent and selective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibition by a Structurally Related Benzothiazole Derivative Below is a data table showcasing the inhibitory activity of a representative 2-arylbenzothiazole derivative against mushroom tyrosinase, highlighting the potential efficacy of this class of compounds.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference Compound (IC50, µM) |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 | Competitive | Kojic Acid (11.0 ± 0.1) |

This table is based on data from a study on a structurally related compound to illustrate the potential inhibitory profile of this compound. google.com

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, immune responses, and cell differentiation. Several studies have identified benzothiazole derivatives as ligands and modulators of AhR activity.

Mechanism of Interaction: Structurally similar compounds to this compound, such as 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), have been shown to be high-affinity ligands for the AhR. researchgate.net Upon binding, these ligands can act as agonists or partial agonists, leading to the translocation of the AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), initiating the transcription of target genes like Cytochrome P450 1A1 (CYP1A1).

Modulation Strategies: Modulation of AhR by this compound could involve several strategies:

Agonism: By acting as an agonist, the compound can activate the AhR signaling pathway. This can be harnessed for therapeutic purposes, such as in certain cancers where AhR activation has been shown to have anti-proliferative effects.

Antagonism: Conversely, if the compound acts as an antagonist, it could block the binding of other AhR ligands, including environmental toxins, thereby mitigating their harmful effects.

Selective AhR Modulation (SAhRM): The development of SAhRMs aims to selectively activate or inhibit specific downstream pathways of the AhR, allowing for a more targeted therapeutic effect with fewer side effects. The specific substitution pattern on the benzothiazole and phenol (B47542) rings of this compound would likely determine its specific modulatory activity.

Table 2: Research Findings on AhR Modulation by Benzothiazole Derivatives This table summarizes key findings from studies on the interaction of benzothiazole derivatives with the Aryl Hydrocarbon Receptor.

| Compound | Observation | Cellular/System Effect |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | High-affinity ligand and partial agonist of AhR. | Induces CYP1A1 expression; shows anti-proliferative activity in certain cancer cell lines. |

| Various Phenylbenzothiazoles | Competitively displace [3H]-TCDD from AhR. | Act as ligands for AhR, with varying potencies for inducing CYP1A1 mRNA. |

This table is a compilation of findings from studies on analogous compounds and is intended to suggest the potential interaction of this compound with the Aryl Hydrocarbon Receptor.

Advanced Material Science Applications of 2 2 Benzothiazolyl 5 Methylphenol Derivatives

Organic Optoelectronic Materials Development

The field of organic optoelectronics, which utilizes carbon-based materials to create electronic and optical devices, has seen significant contributions from materials based on 2-(2-Benzothiazolyl)-5-methylphenol derivatives. ontosight.ai Their inherent photoluminescent properties make them prime candidates for use in devices that generate or interact with light. ontosight.airesearchgate.net

Luminescent Materials and Organic Light-Emitting Devices (OLEDs)

Derivatives of 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), the parent structure of this compound, are recognized for their strong fluorescence, making them suitable for use in Organic Light-Emitting Devices (OLEDs). ontosight.airesearchgate.net These compounds can be incorporated into OLEDs as emitting layers or as host materials for other emitters.

Research has demonstrated that metal complexes incorporating HBT ligands can serve as efficient materials for OLEDs. For example, a series of zinc complexes with HBT ligands, where substituents like a methyl group were attached to the benzothiazole (B30560) ring, have been synthesized and studied. These complexes exhibit tunable emission colors from bluish-green to yellow depending on the nature of the substituent. rsc.org When used as non-doped emitting layers, these materials lead to efficient electroluminescence. rsc.org

Furthermore, these zinc complexes have proven effective as host materials for red phosphorescent OLEDs. In one study, using these complexes as a host for an iridium-based emitter resulted in a device with a high external quantum efficiency (EQE) of 17.5%. This performance was a significant improvement over devices using the more traditional host material, 4,4′-bis(N-carbazoly)biphenyl (CBP), which achieved an EQE of 12.6%. rsc.org The strong electron-withdrawing nature and excellent stability of the benzothiazole unit contribute to these desirable properties. researchgate.net

| Host Material | Guest Emitter | Maximum External Quantum Efficiency (EQE) | Device Architecture |

|---|---|---|---|

| Zinc Complex with HBT Ligand | Tris(2-phenylisoquinoline)iridium (Red Phosphor) | 17.5% | Phosphorescent OLED |

| 4,4′-bis(N-carbazoly)biphenyl (CBP) - (Reference) | Tris(2-phenylisoquinoline)iridium (Red Phosphor) | 12.6% | Phosphorescent OLED |

Aggregation-Induced Emission (AIE) Phenomena

A significant challenge in the field of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emission intensity when aggregated in the solid state or at high concentrations. Derivatives of this compound often exhibit a contrary and highly useful property known as Aggregation-Induced Emission (AIE). In AIE-active molecules, emission is weak when the molecules are dissolved in a good solvent but becomes strong upon aggregation. mdpi.com

This effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In solution, the molecules can undergo various rotational and vibrational motions that provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated or solid state, these motions are physically hindered, which closes the non-radiative decay channels and forces the molecule to release its energy as light, leading to enhanced fluorescence. researchgate.net For instance, certain 2-(2'-hydroxyphenyl)benzothiazole-based compounds have been shown to exhibit aggregation-induced emission enhancement due to restricted intramolecular motion and more favorable conditions for intramolecular proton transfer in the solid state. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

The core structure of this compound features a phenolic hydroxyl group (-OH) in close proximity to a nitrogen atom on the benzothiazole ring, creating an intramolecular hydrogen bond. Upon photoexcitation, this structure can facilitate an ultrafast reaction known as Excited State Intramolecular Proton Transfer (ESIPT).

The ESIPT process involves the following steps:

Photoexcitation: The molecule absorbs a photon, transitioning from its ground electronic state (enol form) to an excited state.

Proton Transfer: In the excited state, the acidity of the phenol (B47542) and the basicity of the benzothiazole nitrogen increase, triggering the transfer of the proton from the hydroxyl group to the nitrogen atom. This creates an excited-state keto tautomer.

Fluorescence: The excited keto tautomer relaxes to its ground state by emitting a photon. This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift.

Reverse Proton Transfer: In the ground state, the keto form is typically unstable and rapidly reverts to the more stable enol form, completing the cycle. sci-hub.se

This ESIPT mechanism is responsible for the characteristic dual fluorescence observed in some HBT derivatives and the large Stokes shift, which is beneficial for minimizing self-absorption in luminescent devices and sensors. sci-hub.senih.gov The process is highly sensitive to the molecular environment, including solvent polarity and the presence of hydrogen-bonding species, which can influence the efficiency and emission characteristics of the ESIPT process. nih.gov

Chemical Sensor Design Principles

The unique optical properties of this compound derivatives make them excellent candidates for the development of chemical sensors. ontosight.ai Their fluorescence can be designed to change in the presence of specific ions or molecules, allowing for sensitive and selective detection. mdpi.com

Fluorescent Sensor Architectures for Ion and Molecular Detection

Fluorescent sensors based on this scaffold operate on the principle that interaction with an analyte perturbs the photophysical processes of the fluorophore, such as ESIPT or AIE, leading to a detectable change in the fluorescence signal (e.g., intensity, color, or ratio of emission peaks).

For example, derivatives of 2-(2-hydroxy-5-methyl)benzothiazole have been specifically designed as fluorescent probes for the ratiometric detection of volatile amines and ammonia (B1221849). ontosight.ai These probes leverage the ESIPT and AIE characteristics of the HBT core. In one study, two such probes demonstrated the ability to detect ammonia vapor with calculated detection limits of 226 ppm and 13 ppm, respectively. The detection mechanism relies on the analyte interacting with the probe, which alters its electronic structure and, consequently, its fluorescence emission. These probes were successfully incorporated into test strips and electrospun films for the sensitive and colorimetric recognition of amine vapors in the solid state. ontosight.ai

Another sophisticated sensor design involves incorporating the benzothiazole-phenol unit into a conjugated polymer. A polymer named PBTPV-OSi, which contains a protected hydroxyl group, was synthesized for the selective detection of fluoride (B91410) ions (F⁻). sci-hub.se In its initial state, the ESIPT process is blocked. However, upon the addition of fluoride ions, the silicon-oxygen bond of the protecting group is cleaved, restoring the hydroxyl group. This cleavage event recovers the ESIPT process, causing a dramatic and visible change in fluorescence. The emission shifts from the enol band at 492 nm to a new keto emission band at 582 nm, a ratiometric response that is highly desirable for accurate sensing. sci-hub.se

| Sensor Derivative | Target Analyte | Detection Principle | Reported Detection Limit | Reference |

|---|---|---|---|---|

| HBT-based Probe 1 | Ammonia | ESIPT/AIE | 226 ppm | ontosight.ai |

| HBT-based Probe 2 | Ammonia | ESIPT/AIE | 13 ppm | ontosight.ai |

| Polymer PBTPV-OSi | Fluoride Ion (F⁻) | ESIPT recovery via Si-O bond cleavage | 8.0 x 10⁻⁶ mol/L | sci-hub.se |

Polymer Chemistry and Integration into Material Systems

Integrating the this compound scaffold into polymer structures is a powerful strategy for creating robust and processable materials with advanced functionalities. rsc.orgnih.gov Polymerization can enhance the mechanical and thermal properties of the material while retaining the desirable optical and sensing characteristics of the monomeric unit.

Conjugated polymers, where the benzothiazole-phenol unit is part of the polymer backbone, are of particular interest. These materials combine the electronic properties of conjugated systems with the unique photophysics of the HBT core. As mentioned previously, the conjugated polymer PBTPV-OSi was synthesized via a palladium-catalyzed Heck coupling reaction. sci-hub.se This approach allows for the creation of a material that is not only a highly selective fluorescent sensor but also possesses good solubility in organic solvents, which is crucial for device fabrication via solution-based methods like spin-coating or printing. sci-hub.se

The properties of such polymers can be tuned by copolymerizing the benzothiazole-based monomer with different acceptor units. For example, in the broader field of benzothiazole-containing polymers for photovoltaics, copolymerization with units like 2,1,3-benzothiadiazole (B189464) (BT) or 2,2′-bithiazole (BTZ) has been used to control the polymer's energy levels (e.g., HOMO and LUMO) and optical bandgap. rsc.org This same principle can be applied to create materials based on this compound with tailored properties for specific applications in OLEDs or as specialized sensor arrays. The integration into a polymer matrix can also enhance the stability and lifetime of the functional unit, making it suitable for long-term use in devices and sensors.

Environmental Fate and Degradation Pathways of Benzothiazole Derivatives

Photodegradation Mechanisms and Pathways

Photodegradation, or the breakdown of molecules by light, is a significant environmental attenuation process for many organic contaminants. For benzothiazole (B30560) derivatives, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Direct and Indirect Photolysis: The photodegradation of benzothiazoles is influenced by the surrounding environmental matrix. For instance, the photodegradation of the structurally similar benzotriazole (B28993) UV stabilizer, 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P), is significantly slower under neutral pH conditions compared to acidic or alkaline conditions. nih.gov The dominant pathway for its removal in coastal seawaters is indirect photodegradation. nih.gov This process is primarily driven by excited triplet dissolved organic matter (³DOM*), while the roles of singlet oxygen and hydroxyl radicals are considered negligible in these marine environments. nih.gov The photodegradation half-lives for UV-P in estuarine waters are estimated to be between 24.38 and 49.66 hours, highlighting the importance of photosensitized reactions. nih.gov

In the gas phase, the primary atmospheric loss process for the parent compound, benzothiazole (BT), is its reaction with hydroxyl radicals (OH). nih.gov This reaction has a calculated atmospheric lifetime of approximately 5.5 days. nih.gov The initial step involves the addition of the OH radical to the BT molecule, leading to the formation of various hydroxybenzothiazole isomers. nih.gov

Transformation Products: Studies on the photodegradation of 2-mercaptobenzothiazole (B37678) (MBT) show its conversion to benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (OBT). researchgate.net Benzothiazole itself can undergo photodimerization to form 2,2′-bibenzothiazole or, in the presence of oxygen, transform into 2-hydroxybenzothiazole and 2-methylbenzothiazole. researchgate.net For the parent benzothiazole in the atmosphere, reaction with OH radicals leads to four different hydroxybenzothiazole products (attacking the benzene (B151609) ring) and 2-hydroxybenzothiazole (attacking the thiazole (B1198619) ring). nih.gov

Based on these findings, the photodegradation of 2-(2-Benzothiazolyl)-5-methylphenol is likely to proceed via hydroxylation of the benzothiazole ring system, potentially leading to the formation of various hydroxylated and cleaved products. The phenolic moiety may also be susceptible to photo-oxidation.

| Compound | Process | Key Mediators/Conditions | Major Transformation Products | Reference |

|---|---|---|---|---|

| 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) | Indirect Photodegradation | Excited Triplet Dissolved Organic Matter (³DOM*) | Not specified | nih.gov |

| Benzothiazole (BT) | Atmospheric Oxidation | Hydroxyl Radicals (OH) | Hydroxybenzothiazoles, 2-Hydroxybenzothiazole | nih.gov |

| 2-Mercaptobenzothiazole (MBT) | Aqueous Photodegradation | Aerated Medium | Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT) | researchgate.net |

| Benzothiazole (BT) | Aqueous Photodegradation | Oxygen | 2,2′-bibenzothiazole, 2-Hydroxybenzothiazole, 2-Methylbenzothiazole | researchgate.net |

Biodegradation Pathways and Biotransformation

Biodegradation by microorganisms is a crucial pathway for the removal of benzothiazole derivatives from soil and aquatic environments. kuleuven.benih.gov The biodegradability of these compounds depends on their specific chemical structure and the metabolic capabilities of the microbial communities present. nih.gov

While unsubstituted benzothiazole and 2-hydroxybenzothiazole (OBT) are generally considered biodegradable, other derivatives can be more recalcitrant. nih.gov Research has identified several bacterial strains, particularly from the genus Rhodococcus, that are capable of degrading and mineralizing various benzothiazoles. nih.govnih.govresearchgate.net A common theme in the biodegradation of different benzothiazoles is the convergence of initial transformation steps into a common pathway, often involving 2-hydroxybenzothiazole (OBT) as a key intermediate. nih.govnih.gov

The microbial breakdown of benzothiazoles is facilitated by specific enzymes that catalyze the initial attack on the stable ring structures. The metabolism of these heterocyclic compounds frequently begins with ring hydroxylation, followed by ring cleavage. nih.gov

Key Enzymes in Benzothiazole Degradation:

Monooxygenases/Oxidases: The transformation of benzothiazole (BT) to 2-hydroxybenzothiazole (OBT) requires molecular oxygen and is likely catalyzed by an oxidase or a monooxygenase enzyme. nih.gov This initial hydroxylation is a critical activation step for subsequent degradation.

Catechol Dioxygenases: Following the initial hydroxylation steps that lead to the formation of catechol, ring cleavage is typically carried out by catechol dioxygenases. Both catechol 1,2-dioxygenase (leading to ortho-cleavage) and catechol 2,3-dioxygenase (leading to meta-cleavage) activities have been implicated in the degradation of benzothiazoles by Rhodococcus species. nih.govresearchgate.net For instance, the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate involved the induction of catechol 1,2-dioxygenase type II. nih.gov

The degradation of this compound would likely involve an initial monooxygenase-catalyzed hydroxylation on the benzothiazole ring, possibly forming 2-hydroxybenzothiazole and retaining the methylphenol group. Subsequent enzymatic action would target the dihydroxylated benzene ring for cleavage, mediated by catechol dioxygenases.

Several bacterial strains have been isolated and characterized for their ability to transform and utilize benzothiazoles as sources of carbon, nitrogen, and sulfur.

Degrading Microorganisms:

Rhodococcus species: Strains such as Rhodococcus erythropolis and Rhodococcus pyridinovorans have demonstrated the ability to mineralize benzothiazole (BT), 2-hydroxybenzothiazole (OBT), and benzothiazole-2-sulfonate (BTSO₃). nih.govnih.gov These bacteria are central to the known biodegradation pathways.

Sphingomonas species: While not shown for benzothiazoles, Sphingomonas sp. strain XLDN2-5 can co-metabolically transform the related benzothiophene (B83047) compounds, converting them to their corresponding sulfoxides and sulfones. nih.gov

Pseudomonas species: Pseudomonas cepacia MB2 has been shown to degrade 2-methylbenzoic acid, a compound with a substituted benzene ring, via dioxygenation to form a catechol derivative, which is then subject to ring cleavage. nih.gov This demonstrates a potential pathway for the degradation of the methylphenol moiety of this compound.

Transformation Pathways: The established pathway for benzothiazole degradation in Rhodococcus strains initiates with the conversion of BT into OBT. nih.gov OBT is then further hydroxylated to form a dihydroxybenzothiazole. nih.gov This intermediate is believed to be subsequently cleaved. For benzothiazole-2-sulfonate (BTSO₃), the degradation also proceeds through the formation of OBT. nih.gov This suggests a convergent pathway where different benzothiazole derivatives are channeled towards a common set of intermediates for breakdown. nih.govnih.gov

| Microorganism | Substrate(s) | Key Enzymes Implicated | Transformation Pathway/Products | Reference |

|---|---|---|---|---|

| Rhodococcus erythropolis | BT, OBT, BTSO₃ | Monooxygenase/Oxidase | BT → OBT → Dihydroxybenzothiazole | nih.gov |

| Rhodococcus pyridinovorans | BT, OBT | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase | OBT → Dihydroxybenzothiazole (diOBT) → Ring Cleavage | nih.gov |

| Pseudomonas cepacia | 2-Methylbenzoic acid | Catechol 2,3-dioxygenase | Dioxygenation to a catechol derivative | nih.gov |

| Gram-negative strain S1 (similar to Ochrobactrum anthropi) | 4-chloro-2-methylphenol | 2,4-dichlorophenol hydroxylase, Catechol 1,2-dioxygenase type II | Forms 2-methyl-4-carboxymethylenebut-2-en-4-olide | nih.gov |

Molecular Mechanisms of Environmental Breakdown